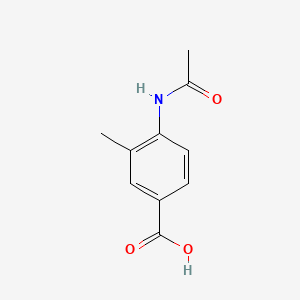

4-acetamido-3-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-acetamido-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-5-8(10(13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQSEJSRAJSUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191332 | |

| Record name | 4-(Acetylamino)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37901-92-1 | |

| Record name | 4-(Acetylamino)-3-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037901921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Acetylamino)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(ACETYLAMINO)-3-METHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717B5T8C9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-acetamido-3-methylbenzoic acid CAS number

An In-Depth Technical Guide to 4-acetamido-3-methylbenzoic acid (CAS: 37901-92-1)

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 37901-92-1 , is a substituted aromatic carboxylic acid.[1] As a derivative of both acetanilide and benzoic acid, this compound holds interest in several scientific domains. Structurally, it is characterized by a benzoic acid core substituted with a methyl group at position 3 and an acetamido group at position 4. This specific arrangement of functional groups imparts distinct chemical properties that make it a valuable intermediate in organic synthesis and a subject of study in biochemistry. It is recognized as a human metabolite of 4-amino-3-methylbenzoic acid, indicating its relevance in biological systems.[1] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Physicochemical Properties

The fundamental identification and physical characteristics of this compound are crucial for its handling, application, and analysis. These properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 37901-92-1[1] |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁NO₃[1] |

| Molecular Weight | 193.20 g/mol [1] |

| Synonyms | 4-(Acetylamino)-3-methylbenzoic acid, 4-acetamido-m-toluic acid, N-acetyl-4-amino-3-methylbenzoic acid[1] |

| InChI Key | WCQSEJSRAJSUSS-UHFFFAOYSA-N[2] |

| SMILES | CC1=C(C=CC(=C1)C(=O)O)NC(=O)C[2] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point | Not explicitly found; related isomers have melting points in the range of 160-260°C. For example, 3-Amino-4-methylbenzoic acid melts at 164-168°C.[3] | The melting point is a key indicator of purity. |

| Solubility | Poorly soluble in water; soluble in organic solvents like acetone and ethanol.[4] | Solubility in various solvents is critical for reaction setup and purification. p-Toluic acid is sparingly soluble in hot water.[4] |

| Appearance | Expected to be a white to off-white or tan crystalline solid. | Based on analogous compounds like p-toluic acid and 4-amino-3-methylbenzoic acid.[4][5] |

| pKa | Not explicitly found; the pKa of the carboxylic acid group is expected to be around 4, similar to other benzoic acids. | The acidity of the carboxylic acid group influences its reactivity and solubility in aqueous solutions. |

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound involves the acetylation of its corresponding amine precursor, 4-amino-3-methylbenzoic acid. This reaction is a standard N-acetylation, typically employing acetic anhydride.

Causality of Experimental Choices:

-

Starting Material: 4-amino-3-methylbenzoic acid is the logical precursor as it already contains the required carbon skeleton and functional groups, needing only the protection of the amine. This precursor can be synthesized by the catalytic reduction of 3-methyl-4-nitrobenzoic acid.[5]

-

Reagent: Acetic anhydride is an effective and readily available acetylating agent. It reacts with the nucleophilic amino group. An acid or base catalyst can be used, though the reaction often proceeds readily with gentle heating. Using a slight excess ensures the complete conversion of the starting amine.

-

Purification: The product's low solubility in water makes precipitation an effective initial purification step.[6] Adding the reaction mixture to a large volume of cold water causes the product to crystallize while unreacted acetic anhydride is hydrolyzed to soluble acetic acid. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is a robust method to achieve high purity by removing residual starting material and by-products.[6]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in a minimal amount of glacial acetic acid.

-

Acetylation: While stirring, add acetic anhydride (1.1-1.2 eq) to the suspension.

-

Heating: Gently heat the reaction mixture to 80-100°C using a water or oil bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing cold deionized water (approximately 10 times the volume of the reaction mixture) while stirring vigorously. A white or off-white precipitate should form.

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove acetic acid and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

-

Recrystallization (Optional): For higher purity, dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Structural confirmation and purity assessment are typically performed using standard spectroscopic and chromatographic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: two singlets for the two methyl groups (one on the aromatic ring, ~2.1-2.3 ppm, and one on the acetyl group, ~2.0-2.2 ppm), signals for the three aromatic protons in their characteristic regions (likely between 7.0-8.5 ppm), a broad singlet for the amide (N-H) proton, and a very broad singlet for the carboxylic acid (O-H) proton, which may exchange with D₂O.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 10 unique carbon atoms, including signals for the two methyl carbons, the aromatic carbons, and two carbonyl carbons (one for the amide and one for the carboxylic acid).

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), an N-H stretch from the amide (~3300 cm⁻¹), two C=O stretching bands for the carboxylic acid (~1700 cm⁻¹) and the amide (~1660 cm⁻¹), and C-H stretches from the aromatic ring and methyl groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's exact mass (193.0739 Da).[2] Common adducts observed in electrospray ionization include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[2]

Applications and Research Context

While this compound is not an end-product pharmaceutical itself, its structural motifs are relevant in drug design and development.

-

Metabolite Studies: As a known human metabolite of 4-amino-3-methylbenzoic acid, it is a crucial reference standard in pharmacokinetic and metabolism studies.[1] Understanding metabolic pathways is fundamental to drug development, helping to predict clearance rates, potential drug-drug interactions, and toxicity profiles.

-

Intermediate in Pharmaceutical Synthesis: The precursor, 4-amino-3-methylbenzoic acid, is a key intermediate in the synthesis of analgesics and anti-inflammatory drugs.[7] The acetylated form serves as a protected amine intermediate, allowing for selective reactions at other positions on the molecule before deprotection.

-

Scaffold for Drug Discovery: Benzoic acid derivatives are a common scaffold in medicinal chemistry. Closely related structures have shown potential as therapeutic agents. For instance, derivatives of 4-acetamido-3-aminobenzoic acid have been synthesized and evaluated as microbial neuraminidase inhibitors, suggesting a potential role in developing antiviral agents.[8]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][11] Avoid contact with skin, eyes, and clothing.[10] Minimize dust generation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9][11]

-

Hazards: Based on related structures, potential hazards may include skin, eye, and respiratory irritation.[12] Some substituted benzoic acids may cause an allergic skin reaction.

Conclusion

This compound (CAS: 37901-92-1) is a well-defined chemical entity with established importance as a biological metabolite and a versatile synthetic intermediate. Its straightforward synthesis from commercially available precursors, combined with the relevance of its structural class in medicinal chemistry, ensures its continued use in research and development. This guide provides the core technical information necessary for scientists to confidently source, synthesize, analyze, and utilize this compound in their work.

References

- Supporting Inform

- 4-acetamidobenzoic acid(556-08-1) 1H NMR spectrum. ChemicalBook.

- 4-Amino-3-methylbenzoic acid synthesis. ChemicalBook.

- SAFETY D

- SAFETY D

- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology.

- Supplementary Inform

- SAFETY D

- 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). NP-MRD.

- 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810).

- Safety D

- 4-(Acetylamino)-3-methylbenzoic acid. PubChem.

- Experiment 12.

- 4-Amino-3-methylbenzoic acid. Chem-Impex.

- Photoinduced intramolecular charge-transfer reactions in 4-amino-3- methyl benzoic acid methyl ester. Indian Academy of Sciences.

- This compound (C10H11NO3). PubChemLite.

- Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.

- Safety Data Sheet 4-Hydroxy-3-methylbenzoic acid. metasci.

- p-Toluic acid. Wikipedia.

- 4-Acetamido-2-methylbenzoic acid, 96%. Fisher Scientific.

- 3-Amino-4-methylbenzoic acid 99%. Sigma-Aldrich.

Sources

- 1. 4-(Acetylamino)-3-methylbenzoic acid | C10H11NO3 | CID 3015948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. 3-Amino-4-methylbenzoic acid 99 2458-12-0 [sigmaaldrich.com]

- 4. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 5. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 7. chemimpex.com [chemimpex.com]

- 8. rjptonline.org [rjptonline.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. static.cymitquimica.com [static.cymitquimica.com]

4-acetamido-3-methylbenzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 4-acetamido-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No: 37901-92-1) is a substituted aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] A comprehensive understanding of its physical properties is paramount for its effective use in research and development, enabling informed decisions in reaction design, purification, formulation, and safety management. This guide provides a detailed analysis of the known and predicted physical characteristics of this compound. While direct experimental data for this compound is limited in publicly accessible literature, this document leverages a comparative analysis of structurally related compounds to offer scientifically grounded estimations. Furthermore, it furnishes detailed, field-proven experimental protocols for researchers to determine these properties empirically.

Chemical Identity and Structure

The foundational step in characterizing any chemical substance is to confirm its molecular identity. The structural features of this compound are the primary determinants of its physical and chemical behavior.

-

IUPAC Name: this compound[1]

-

Synonyms: 4-(Acetylamino)-3-methylbenzoic acid, 4-acetamido-m-toluic acid[1]

-

CAS Number: 37901-92-1[1]

-

Molecular Formula: C₁₀H₁₁NO₃[1]

-

Molecular Weight: 193.20 g/mol [1]

The molecule consists of a benzoic acid core, substituted at the 3-position with a methyl group and at the 4-position with an acetamido group. This substitution pattern, particularly the presence of the hydrogen-bond-donating and -accepting acetamido and carboxylic acid groups, is expected to result in a crystalline solid with a relatively high melting point and influence its solubility in various solvents.

Core Physical Properties: A Comparative Analysis

Direct, experimentally verified data for the primary physical properties of this compound are not extensively reported. Therefore, we present a comparative table of related compounds to establish a reliable range of expected values. This approach is rooted in the principle of structure-property relationships, where minor structural modifications lead to predictable changes in physical characteristics.

| Property | This compound (Expected) | 4-Acetamidobenzoic Acid (Isomer) | 4-Amino-3-methylbenzoic Acid (Precursor) | 4-Methylbenzoic Acid (Related) |

| Melting Point (°C) | Expected > 200 °C, likely with decomposition. | 259-262 (dec.)[2] | 164-172[3] | 180-181[4] |

| Boiling Point (°C) | Not applicable; likely decomposes before boiling. | Decomposes | Not available | 274-275[4] |

| Water Solubility | Predicted to be sparingly soluble in cold water; solubility likely increases with temperature and in basic solutions. | Sparingly soluble | Sparingly soluble | Sparingly soluble in hot water[4] |

| pKa | Estimated to be between 4.0 and 4.5. | ~4.3 | ~4.5 (acid), ~2.5 (amine) | 4.36[5] |

| Appearance | Expected to be a white to off-white crystalline solid. | Powder[2] | Yellow to tan crystalline powder[3] | White crystalline solid[4] |

Expert Rationale:

-

Melting Point: The presence of both a carboxylic acid and an acetamido group allows for extensive intermolecular hydrogen bonding. This is a strong cohesive force requiring significant thermal energy to overcome, leading to a high melting point. The melting point of the isomer, 4-acetamidobenzoic acid, is over 250 °C[2]. It is reasonable to infer that this compound will also have a high melting point, likely above 200 °C, and may decompose upon melting.

-

Solubility: The carboxylic acid and amide functionalities provide polar sites for interaction with protic solvents like water. However, the aromatic ring and methyl group contribute significant hydrophobic character. This duality suggests poor solubility in non-polar solvents and sparing solubility in cold water. Solubility is expected to increase in alkaline aqueous solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

-

pKa: The primary acidic proton is that of the carboxylic acid. The electronic nature of the substituents on the benzene ring influences its acidity. While the methyl group is weakly electron-donating, the acetamido group's effect is more complex. By analogy with 4-methylbenzoic acid (pKa 4.36)[5], the pKa is expected to be in a similar range, likely between 4.0 and 4.5.

Spectroscopic Profile

The spectroscopic signature of a molecule is its unique fingerprint. Based on the known spectral properties of its constituent functional groups and related molecules, we can predict the key features of its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield between 12.0-13.0 ppm. This signal will disappear upon shaking the sample with D₂O, a key diagnostic test for exchangeable protons.

-

Amide Proton (-NH-): A singlet expected around 9.5-10.5 ppm.

-

Aromatic Protons (Ar-H): Three protons on the benzene ring, exhibiting a specific splitting pattern. A singlet (or narrow doublet) is expected for the proton between the carboxylic acid and methyl groups, and two doublets for the other two protons, likely in the 7.5-8.5 ppm range.

-

Methyl Protons (-CH₃): Two singlets. The methyl group on the benzene ring is expected around 2.2-2.4 ppm. The acetyl methyl group is expected around 2.0-2.2 ppm.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

Carboxylic Carbonyl (-COOH): Expected in the range of 167-170 ppm.

-

Amide Carbonyl (-C=O): Expected in the range of 168-171 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected between 115-145 ppm. The carbons attached to the substituents (C-COOH, C-N, C-CH₃) will have characteristic shifts.

-

Methyl Carbons (-CH₃): The acetyl methyl carbon is expected around 24 ppm, and the aromatic methyl carbon around 18-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key IR Absorption Bands (KBr Pellet):

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.

-

N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3350 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

-

C=O Stretch (Amide I Band): A strong, sharp absorption around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II Band): A medium intensity band around 1530-1560 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A medium band in the 1210-1320 cm⁻¹ region.

-

Aromatic C=C Stretches: Multiple sharp bands of variable intensity between 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Expected Features (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 193.

-

Key Fragments:

-

Loss of a hydroxyl radical (-OH, m/z = 176).

-

Loss of a carboxyl group (-COOH, m/z = 148).

-

Loss of ketene (CH₂=C=O) from the acetamido group, a characteristic fragmentation of N-arylacetamides, leading to a fragment at m/z = 151 (corresponding to 4-amino-3-methylbenzoic acid). This is often a prominent peak.

-

Predicted mass spectrometry adducts include [M+H]⁺ at m/z 194.08118 and [M-H]⁻ at m/z 192.06662.[6]

Experimental Protocols for Physical Property Determination

To empower researchers to obtain empirical data, this section details standard operating procedures for characterizing the physical properties of this compound.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] For a crystalline solid, melting is an endothermic process that results in a distinct peak on the DSC thermogram. The extrapolated onset temperature of this peak at a slow heating rate provides a close approximation of the thermodynamic melting point.[7]

Methodology:

-

Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium, tin) across the expected temperature range.

-

Sample Preparation: Accurately weigh 2-5 mg of the dry, crystalline this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as a reference.

-

DSC Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature approximately 20-30 °C above the expected melting point (e.g., 280 °C) at a heating rate of 10 °C/min for an initial survey run.

-

For precise determination, perform a second run with a fresh sample at a slower heating rate of 2 °C/min through the melting transition observed in the survey run.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is reported as the extrapolated onset temperature of the endothermic melting peak. The peak temperature and the shape of the peak (sharp vs. broad) provide insights into the sample's purity.[8]

Caption: Workflow for Melting Point Determination by DSC.

Protocol: Solubility Assessment

Causality: Understanding solubility is critical for reaction setup, purification (crystallization), and formulation. This protocol uses a simple, effective method to qualitatively and semi-quantitatively assess solubility in various solvents.

Methodology:

-

Solvent Selection: Select a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure:

-

To a series of small, labeled vials, add approximately 10 mg of this compound.

-

Add the first solvent dropwise (e.g., 0.1 mL increments) to the first vial, vortexing or shaking vigorously after each addition.

-

Observe for complete dissolution. Record the volume of solvent required.

-

If the solid does not dissolve after adding 2.0 mL of solvent, gently warm the vial and observe any changes. Note if the compound crystallizes upon cooling.

-

Repeat for each selected solvent.

-

-

Data Reporting: Report solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >5 mg/mL, <1 mg/mL) at room temperature and with heating.

Protocol: UV-Vis Spectrophotometry for pKa Estimation

Causality: The UV-Vis absorption spectrum of a benzoic acid derivative is pH-dependent due to the equilibrium between the protonated carboxylic acid (R-COOH) and the deprotonated carboxylate (R-COO⁻).[9] These two species have different electronic structures and thus different absorption maxima (λ_max).[9] By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which the concentrations of the acid and its conjugate base are equal; this pH is the pKa.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) of this compound in a solvent like methanol where it is fully soluble.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2.5 to 6.5 in 0.5 pH unit increments).

-

Sample Preparation: For each buffer, prepare a sample by adding a small, identical aliquot of the stock solution to a set volume (e.g., 3 mL) of the buffer in a quartz cuvette. The final concentration should be low enough to be within the linear range of the spectrophotometer (e.g., 5-10 µg/mL).

-

Spectral Scans:

-

Scan the UV-Vis spectrum (e.g., from 200-400 nm) of the samples at a very low pH (e.g., 2.5) and a very high pH (e.g., 8.0) to identify the λ_max for the fully protonated and fully deprotonated species, respectively.

-

Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.

-

-

Absorbance Measurements: Measure the absorbance of each buffered sample at the chosen analytical wavelength.

-

Data Analysis: Plot absorbance versus pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.

Caption: Experimental workflow for pKa estimation via UV-Vis Spectroscopy.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like benzoic acid and other substituted aminobenzoic acids can be used to establish prudent safety practices.

Potential Hazards:

-

Eye Irritation: As with most acidic powders, may cause serious eye irritation.

-

Skin Irritation: May cause skin irritation upon prolonged contact.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

-

Sensitization: Some related compounds are classified as skin sensitizers.[10]

Handling Guidelines:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[11]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal:

-

Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not dispose of down the drain.[11]

Conclusion

This compound is a crystalline solid whose physical properties are dominated by the presence of carboxylic acid and acetamido functional groups, which facilitate strong intermolecular hydrogen bonding. While a full experimental dataset is not currently available in the literature, a robust profile of its expected melting point, solubility, pKa, and spectroscopic characteristics has been constructed through rigorous comparative analysis with structurally analogous molecules. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to empirically determine these properties, ensuring the safe and effective application of this compound in the advancement of chemical and pharmaceutical research.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75598, 4-Amino-3-methylbenzoic acid.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3015948, 4-(Acetylamino)-3-methylbenzoic acid.

- Pawar, S. J. et al. (2018). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology.

- NIST (n.d.). 4-Amino-3-methylbenzoic acid in the NIST Chemistry WebBook.

- PubChemLite (n.d.). This compound (C10H11NO3).

- SpectraBase (n.d.). 4-Acetamido-benzoic acid spectrum.

- Google Patents (n.d.). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.

- ChemBK (n.d.). 4-Methylbenzoic acid product page.

- VelocityEHS (2015). Benzoic Acid – Uses and Safety.

- KHA Online-SDS Management (2020). A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips.

- Wikipedia (n.d.). p-Toluic acid.

- Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. eScholarship, University of California.

- Gmelin, E., & Sarge, S. M. (1995). DSC Studies on Organic Melting Temperature Standards. Journal of Thermal Analysis.

- Chemistry For Everyone (2024). How Does DSC Measure Melting Point (Tm)? YouTube. Retrieved from [Link] (Note: A generic placeholder is used as the original link may not be stable).

Sources

- 1. 4-(Acetylamino)-3-methylbenzoic acid | C10H11NO3 | CID 3015948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-乙酰氨基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. 4-acetamidobenzoic acid(556-08-1) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. globalscientificjournal.com [globalscientificjournal.com]

- 11. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-acetamido-3-methylbenzoic acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-acetamido-3-methylbenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in organic synthesis and medicinal chemistry. We will delve into its chemical structure and properties, provide a detailed, field-proven protocol for its synthesis via the acetylation of 4-amino-3-methylbenzoic acid, outline its characterization through modern spectroscopic techniques, and discuss its potential applications in research and drug development. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the effective synthesis and utilization of this compound.

Core Chemical Identity and Physicochemical Properties

This compound is a derivative of benzoic acid featuring both an acetamido and a methyl substituent on the aromatic ring. Understanding its fundamental properties is the first step in its successful application in a laboratory setting.

The IUPAC name for this compound is this compound, and it is also known by synonyms such as 4-(acetylamino)-3-methylbenzoic acid and N-acetyl-4-amino-3-methylbenzoic acid.[1] Its chemical structure is depicted below:

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 37901-92-1 | [1] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(Acetylamino)-3-methylbenzoic acid, N-acetyl-4-amino-3-methylbenzoic acid | [1] |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)NC(=O)C | [1] |

| InChI Key | WCQSEJSRAJSUSS-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-acetylation of its corresponding primary amine, 4-amino-3-methylbenzoic acid. This reaction is a classic example of nucleophilic acyl substitution, where the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Workflow for the synthesis of this compound.

Mechanistic Insights and Rationale for Experimental Choices

The acetylation is typically carried out using acetic anhydride as the acetylating agent. The reaction is often performed in a solvent such as glacial acetic acid, which can solubilize the starting material. The addition of a weak base, such as sodium acetate, is crucial. While the amino group of 4-amino-3-methylbenzoic acid is nucleophilic enough to attack acetic anhydride directly, the reaction produces acetic acid as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction. Sodium acetate acts as a base to neutralize the in-situ generated acetic acid, ensuring that the amino group of the starting material remains in its free, nucleophilic form to react with the acetic anhydride.[2]

Detailed Experimental Protocol

This protocol is adapted from established methods for the acetylation of aromatic amines.[3][4]

Materials:

-

4-amino-3-methylbenzoic acid

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating mantle or water bath

-

Magnetic stirrer

-

Buchner funnel and vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-methylbenzoic acid (1.0 eq). To this, add glacial acetic acid as the solvent.

-

Addition of Reagents: While stirring, add sodium acetate (1.2 eq) to the flask. Then, slowly add acetic anhydride (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water, while stirring. A precipitate of the crude this compound should form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it. If the solid does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them thoroughly. The final product should be a white to off-white solid.

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques. Below are the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the acetamido group.

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their splitting pattern will be indicative of their substitution pattern.

-

Methyl Protons (Aromatic): The methyl group attached to the benzene ring will appear as a singlet at around δ 2.2-2.5 ppm.

-

Acetamido Protons: The methyl group of the acetamido substituent will be a sharp singlet at approximately δ 2.0-2.3 ppm. The N-H proton will appear as a broad singlet, typically downfield (δ 9.0-10.5 ppm), and its chemical shift can be concentration-dependent.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will be a very broad singlet, usually far downfield (δ 11.0-13.0 ppm), and may not always be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

-

Carbonyl Carbons: Two carbonyl signals are expected in the downfield region of the spectrum. The carboxylic acid carbonyl will appear around δ 165-175 ppm, while the amide carbonyl will be in a similar region, typically around δ 168-172 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will resonate in the δ 110-150 ppm range. The carbons attached to the substituents (carboxyl, acetamido, and methyl groups) will have distinct chemical shifts from the other aromatic carbons.

-

Methyl Carbons: The methyl carbon of the acetamido group is expected around δ 20-25 ppm, and the aromatic methyl carbon will also be in this region, likely between δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

-

N-H Stretch (Amide): A peak around 3300-3500 cm⁻¹ will correspond to the N-H stretching vibration of the secondary amide.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch will be around 1680-1710 cm⁻¹, and the amide C=O stretch (Amide I band) will be in the range of 1630-1680 cm⁻¹.

-

N-H Bend (Amide): The N-H bending vibration (Amide II band) will be observed around 1510-1570 cm⁻¹.

-

C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region will be due to the carbon-carbon stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (193.20 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for this molecule would include the loss of a methyl group (M-15), the loss of an acetyl group (M-43), and the loss of a carboxyl group (M-45). The fragmentation pattern can provide further confirmation of the compound's structure.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in readily available literature, its structure suggests several potential areas of use for researchers and drug development professionals.

-

Intermediate in Organic Synthesis: As a substituted benzoic acid, it serves as a versatile building block for the synthesis of more complex molecules.[5][6][7] The carboxylic acid group can be converted into esters, amides, or acid chlorides, while the aromatic ring can undergo further substitution reactions.

-

Scaffold in Medicinal Chemistry: Benzoic acid and its derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[8][9] The this compound scaffold can be used as a starting point for the design and synthesis of novel therapeutic agents. The acetamido group, in particular, is a common feature in many drug molecules and can participate in hydrogen bonding interactions with biological targets.

-

Precursor for Bioactive Molecules: The related compound, 4-acetamido-3-aminobenzoic acid, has been used to synthesize derivatives that act as microbial neuraminidase inhibitors, suggesting that the core structure has potential for the development of antiviral agents.[3]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that makes it an attractive building block for further chemical modifications. This guide has provided a detailed overview of its synthesis, characterization, and potential applications. The provided experimental protocol, grounded in established chemical principles, offers a reliable method for its preparation in a laboratory setting. With its potential as a scaffold in medicinal chemistry and as an intermediate in organic synthesis, this compound represents a valuable compound for researchers exploring the synthesis of novel molecules with potential biological activity.

References

- Angew. Chem. Int. Ed. 2018, 57, 7205.

- Gupta, M. K. (2019). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 12(1), 223-230.

- Organic Syntheses, Coll. Vol. 5, p.456 (1973); Vol. 47, p.44 (1967).

- PubChem. (n.d.). 4-(Acetylamino)-3-methylbenzoic acid. National Center for Biotechnology Information.

- Magnetic Resonance in Chemistry, 1990, vol. 28, # 3, p. 272 - 276.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- PubChemLite. (n.d.). This compound (C10H11NO3).

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Mass Spectrometry: A Textbook, 3rd ed.; J. Throck Watson and O. David Sparkman, John Wiley & Sons: West Sussex, 2007.

- Gauth. (n.d.). Below is the 13 C NMR spectrum for 4 -methylbenzoic acid. Draw the structure and identify.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential of 4-Methylbenzoic Acid in Modern Chemical Manufacturing.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Foundational Role of 4-Methylbenzoic Acid in Industrial Chemical Synthesis.

- Google Patents. (n.d.). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.

- Interpretation of mass spectra, 4th ed.; F.W. McLafferty and F. Turecek, University Science Books: Sausalito, CA, 1993.

- ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).

- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- ResearchGate. (n.d.). 1 H NMR chemical shifts and coupling constants of selected model compounds.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- SpectraBase. (n.d.). 4-Acetamido-benzoic acid - Optional[FTIR] - Spectrum.

- ResearchGate. (2021, May 5). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride?

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815).

- PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. National Center for Biotechnology Information.

- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.

- Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.

- Chemguide. (n.d.). Fragmentation patterns in mass spectra.

- Indonesian Journal of Science & Technology, 4(1), 2019, 21-38.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 4-Methylbenzoic Acid: Properties, Applications, and Industrial Significance.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- ResearchGate. (n.d.). FT-Raman spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set.

- ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set.

Sources

- 1. 4-(Acetylamino)-3-methylbenzoic acid | C10H11NO3 | CID 3015948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. srinichem.com [srinichem.com]

- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 9. preprints.org [preprints.org]

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 4-Acetamido-3-methylbenzoic Acid

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant potential in research and pharmaceutical development. This document details its fundamental molecular properties, outlines a robust synthetic protocol, describes modern analytical techniques for its characterization and quantification, and explores its applications as a structural scaffold in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective use in the laboratory and beyond.

This compound, also known as N-acetyl-4-amino-3-methylbenzoic acid, is a derivative of benzoic acid. Understanding its fundamental properties is the first step in its application. The acetamido group and the methyl group on the aromatic ring significantly influence its solubility, reactivity, and biological interactions compared to its parent compound, benzoic acid.

The molecular weight of this compound is 193.20 g/mol .[1] Its exact mass is 193.0739 Da.[2] These values are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

Chemical Identifiers and Properties

A summary of its key identifiers and computed physicochemical properties is presented below. This data is essential for substance registration, safety data sheet (SDS) creation, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 193.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 37901-92-1 | PubChem[1] |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)NC(=O)C | PubChem[1] |

| InChIKey | WCQSEJSRAJSUSS-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Predicted) | 1.7 | ECHEMI[3] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the acetylation of its corresponding amine precursor, 4-amino-3-methylbenzoic acid. This reaction is a standard N-acetylation, a robust and high-yielding transformation widely used in pharmaceutical manufacturing.

Expertise & Causality: The choice of acetic anhydride as the acetylating agent is based on its high reactivity and the fact that its byproduct, acetic acid, is easily removed. The reaction is typically performed in a suitable solvent that can dissolve the starting material, and a mild base is often added to neutralize the acetic acid formed, driving the reaction to completion. The subsequent purification by recrystallization is a cost-effective method to achieve high purity, which is critical for drug development applications where impurity profiles are strictly controlled.

Diagram: Synthetic Pathway

Caption: Synthetic route to this compound via N-acetylation.

Detailed Experimental Protocol: N-Acetylation

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4-amino-3-methylbenzoic acid (1.0 eq)[4]

-

Acetic anhydride (1.2 eq)

-

Glacial acetic acid (as solvent)

-

Deionized water

-

Ethanol/water mixture (for recrystallization)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 4-amino-3-methylbenzoic acid in 50 mL of glacial acetic acid. Gentle warming may be required.

-

Acetylation: Slowly add 8.0 mL (1.2 eq) of acetic anhydride to the solution while stirring. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into 500 mL of ice-cold deionized water with vigorous stirring. A white precipitate of the product will form.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

-

Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Collection: Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum to yield pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed by the analytical methods described in the following section, such as melting point determination, NMR, and HPLC.

Analytical Characterization and Quantification

Rigorous analytical characterization is non-negotiable in scientific research and drug development. A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and purity of synthesized this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the two methyl groups (one on the ring and one from the acetyl group), the amide proton, and the carboxylic acid proton.

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify key functional groups. Characteristic absorption bands include the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and two distinct C=O (carbonyl) stretches for the amide and carboxylic acid.[5]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.[6][7]

-

Purity Assessment: A reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) can effectively separate the product from starting materials and byproducts. Purity is determined by the area percentage of the main peak.

-

Quantification: For quantitative analysis in biological matrices (e.g., plasma), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[6] A validated LC-MS/MS method can achieve quantification limits in the low ng/mL range.

Diagram: Analytical Workflow

Caption: Workflow for the analytical characterization of the target compound.

Applications in Research and Drug Development

Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[8] this compound serves as a valuable building block for creating more complex molecules with potential therapeutic activity.

Medicinal Chemistry Insights:

-

Scaffold for Synthesis: The carboxylic acid group can be converted into esters, amides, or other functional groups, while the acetamido group can be hydrolyzed back to the amine for further derivatization. This functional group "handle" allows for the systematic exploration of chemical space around the core structure.

-

Modulation of Properties: The methyl group provides steric bulk and increases lipophilicity, which can influence how a potential drug binds to its target and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The acetamido group is a classic hydrogen bond donor and acceptor, critical for molecular recognition at a biological target.

-

Potential Therapeutic Areas: Derivatives of similar scaffolds have been investigated for various activities. For example, related aminobenzoic acid derivatives have been explored as neuraminidase inhibitors for antiviral applications.[9] Furthermore, computational studies have docked related structures like 4-acetamido-3-nitrobenzoic acid against key protein targets of the SARS-CoV-2 virus, suggesting the potential of this scaffold in antiviral research.[10]

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in the chemical and pharmaceutical sciences. Its well-defined molecular characteristics, straightforward synthesis, and amenability to a suite of analytical techniques make it an ideal starting point for research. Its true value lies in its potential as a core scaffold for the development of novel therapeutics, where its distinct structural features can be leveraged to design the next generation of targeted medicines. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable molecule into their discovery workflows.

References

- Title: 4-(Acetylamino)-3-methylbenzoic acid | C10H11NO3 | CID 3015948 Source: PubChem URL:[Link]

- Title: 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598 Source: PubChem URL:[Link]

- Title: Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors Source: Research Journal of Pharmacy and Technology URL:[Link]

- Title: this compound (C10H11NO3) Source: PubChemLite URL:[Link]

- Title: (a) Absorption and (b) emission spectra of 4- amino-3-methyl benzoic...

- Title: Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid Source: PrepChem.com URL:[Link]

- Title: 4-Acetamido-benzoic acid - Optional[FTIR] - Spectrum Source: SpectraBase URL:[Link]

- Title: Preparation of 4-acetamido-3-nitrobenzoic acid Source: Google Patents URL

- Title: m-Toluic acid Source: Wikipedia URL:[Link]

- Title: 4-Methylbenzoic acid | CAS#:99-94-5 Source: Chemsrc URL:[Link]

- Title: Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions Source: MDPI URL:[Link]

- Title: 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 Source: PubChem URL:[Link]

- Title: 4-acetamido-3-nitrobenzoic acid - structural, quantum chemical studies, ADMET and molecular docking studies of SARS-CoV2 Source: PubMed URL:[Link]

- Title: Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review Source: Bentham Science URL:[Link]

Sources

- 1. 4-(Acetylamino)-3-methylbenzoic acid | C10H11NO3 | CID 3015948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. What analytical methods can be used for O - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. rjptonline.org [rjptonline.org]

- 10. 4-acetamido-3-nitrobenzoic acid - structural, quantum chemical studies, ADMET and molecular docking studies of SARS-CoV2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-acetamido-3-methylbenzoic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetamido-3-methylbenzoic acid, a substituted benzoic acid derivative, represents a molecule of significant interest in medicinal chemistry and drug discovery. Its structural scaffold is a key component in the design of various targeted therapeutic agents. The presence of the acetamido, methyl, and carboxylic acid functional groups on the aromatic ring provides a versatile platform for chemical modification, enabling the modulation of its physicochemical properties and biological activity. This guide offers a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis and its emerging role in the development of novel therapeutics, particularly as an inhibitor of key enzymes implicated in disease.

Chemical Identity and Properties

The formal IUPAC name for this compound is This compound .[1] It is also known by synonyms such as 4-(acetylamino)-3-methylbenzoic acid and N-acetyl-4-amino-3-methylbenzoic acid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C10H11NO3 | PubChem[1] |

| Molecular Weight | 193.20 g/mol | PubChem[1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not precisely reported, but expected to be high, similar to related compounds. | Inferred from related structures |

| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol, methanol, and DMSO. | General chemical principles |

| pKa | Estimated to be around 4-5 for the carboxylic acid group. | Inferred from benzoic acid |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the N-acetylation of its corresponding amine precursor, 4-amino-3-methylbenzoic acid. This reaction is a robust and high-yielding transformation. The following protocol is based on established and reliable methods for the acetylation of aromatic amines.

Experimental Protocol: N-acetylation of 4-amino-3-methylbenzoic acid

Materials:

-

4-amino-3-methylbenzoic acid

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (1 M)

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, Büchner funnel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-amino-3-methylbenzoic acid (1.0 equivalent) in a suitable volume of dry dichloromethane.

-

Addition of Base: To the stirred solution, add pyridine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the acetic acid byproduct.

-

Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution. The use of a slight excess of the acetylating agent ensures complete conversion of the starting material.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

Workup:

-

Quench the reaction by slowly adding 1 M hydrochloric acid to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization.[2][3][4] A suitable solvent system, such as an ethanol/water or acetone/water mixture, should be used.

-

Dissolve the crude product in a minimal amount of the hot solvent mixture.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Diagram: Synthetic Workflow

Caption: Synthetic route to this compound.

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following 1H and 13C NMR spectral data are predicted for this compound in a solvent like DMSO-d6.

Table 2: Predicted NMR Data for this compound

| 1H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | ~12.5 | singlet | 1H | -COOH |

| Amide | ~9.5 | singlet | 1H | -NH- |

| Aromatic | ~7.8 | doublet | 1H | Ar-H |

| Aromatic | ~7.7 | singlet | 1H | Ar-H |

| Aromatic | ~7.5 | doublet | 1H | Ar-H |

| Methyl (Aromatic) | ~2.2 | singlet | 3H | Ar-CH3 |

| Methyl (Acetyl) | ~2.1 | singlet | 3H | -C(O)CH3 |

| 13C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Carboxylic Carbonyl | ~168 | -COOH |

| Amide Carbonyl | ~169 | -NHC(O)- |

| Aromatic | ~140, 138, 132, 128, 125, 123 | Ar-C |

| Methyl (Acetyl) | ~24 | -C(O)CH3 |

| Methyl (Aromatic) | ~18 | Ar-CH3 |

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a foundational element for the development of targeted enzyme inhibitors.

Inhibition of Influenza Neuraminidase

Influenza viruses rely on the enzyme neuraminidase to cleave sialic acid residues from the surface of host cells, a critical step for the release of newly formed virus particles.[5][6][7] Inhibition of neuraminidase prevents viral propagation and is a clinically validated strategy for treating influenza.[5] Benzoic acid derivatives have been extensively investigated as neuraminidase inhibitors.[8][9] The carboxylic acid group of these inhibitors typically forms a salt bridge with a conserved arginine residue in the active site of neuraminidase, while other substituents can be tailored to optimize interactions with the surrounding amino acid residues. This compound serves as a valuable starting point for the synthesis of more complex neuraminidase inhibitors.

Diagram: Neuraminidase Inhibition

Caption: Mechanism of influenza neuraminidase inhibition.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[10][11][12] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes and obesity.[9][10][13] Therefore, inhibition of PTP1B is a promising therapeutic strategy for these metabolic disorders.[10][13] Small molecule inhibitors, including derivatives of acetamido benzoic acids, have been designed to target the active site of PTP1B.[7] The development of potent and selective PTP1B inhibitors is an active area of research.

Diagram: PTP1B and Insulin Signaling

Caption: Role of PTP1B in insulin signaling and its inhibition.

Conclusion

This compound is a synthetically accessible and versatile chemical entity with significant potential in drug discovery and development. Its straightforward synthesis from commercially available starting materials, coupled with its utility as a scaffold for potent enzyme inhibitors, makes it an attractive molecule for further investigation. The insights provided in this guide regarding its synthesis, characterization, and therapeutic applications are intended to support researchers and scientists in their efforts to develop novel and effective therapeutic agents for a range of diseases.

References

- The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications. J Physiol Biochem. 2022 May;78(2):307-322.

- Small molecules as potent protein tyrosine phosphatase 1B (PTP1B) inhibitors documented in patents from 2009 to 2013. Recent Pat Anticancer Drug Discov. 2014;9(3):349-75.

- Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP. Mol Cell Biol. 2005 Jan;25(2):549-62.

- The Structure, Function, and Inhibition of Influenza Virus Neuraminidase. In: Influenza Virus. Humana Press; 2012.

- Role of PTP-1B in Insulin signaling pathway. ResearchGate. 2016.

- Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. J Med Chem. 1995;38(24):4959-4969.

- Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation. Semin Cell Dev Biol. 2015 Feb;38:58-65.

- Antivirals Targeting the Neuraminidase. Cold Spring Harb Perspect Med. 2021 Jan 4;11(1):a038528.

- Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. Influenza Other Respir Viruses. 2013 Mar;7 Suppl 1:25-36.

- Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. Eur J Med Chem. 2013 Dec;70:469-76.

- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Halides with Formate as the Reductant and Carbon Source. Angew Chem Int Ed. 2018;57:7205-7209.

- The Recrystallization of Benzoic Acid. University of Missouri–St. Louis.

- Recrystallization of Benzoic Acid. University of Idaho.

- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. 2019;12(1):1-7.

- 4-Hydroxy-3-methylbenzoic acid 13C NMR Spectrum. Human Metabolome Database.

- Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. Google Patents. CN101928277B.

- 4-(Acetylamino)-3-methylbenzoic acid. PubChem.

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

4-acetamido-3-methylbenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-acetamido-3-methylbenzoic acid

Introduction

This compound, a substituted aromatic carboxamide, serves as a crucial intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Its molecular structure, featuring a carboxylic acid group, a methyl group, and an acetamido group on a benzene ring, provides a versatile scaffold for further chemical modifications.[1][2] The strategic placement of these functional groups makes it a valuable building block in medicinal chemistry and materials science.[2] This guide provides a comprehensive overview of the primary and alternative synthetic pathways for this compound, offering detailed experimental protocols and a comparative analysis to assist researchers and process chemists in selecting the most suitable route for their specific applications.

Part 1: Primary Synthesis Pathway via Acetylation

The most direct and widely employed method for synthesizing this compound is through the acetylation of its corresponding amine precursor, 4-amino-3-methylbenzoic acid. This pathway is favored for its high efficiency, straightforward procedure, and the commercial availability of the starting material.

Causality and Mechanistic Insights

The core of this synthesis is a nucleophilic acyl substitution reaction. The amino group (-NH₂) of 4-amino-3-methylbenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The reaction is often catalyzed by a small amount of acid or base, or can proceed by simply heating the reactants. The acetyl group (CH₃CO-) effectively serves as a protecting group for the amine, a common strategy in multi-step organic synthesis to prevent unwanted side reactions in subsequent steps.

Experimental Workflow: Acetylation Pathway

The following diagram illustrates the logical flow from the starting amine to the final acetylated product.

Caption: Workflow for the synthesis of this compound via acetylation.

Detailed Experimental Protocol

This protocol is based on standard acetylation procedures for aromatic amines.[3]

Materials:

-

4-amino-3-methylbenzoic acid (1.0 eq)

-

Acetic anhydride (1.5 eq)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers

-

Büchner funnel and vacuum flask

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in acetic anhydride (1.5 eq).

-

Acetylation: Heat the mixture to approximately 100-120°C with continuous stirring for 1-2 hours. The solid will gradually dissolve as the reaction proceeds.

-

Reaction Quenching and Precipitation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Slowly and carefully add the reaction mixture to a beaker of cold deionized water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove acetic acid and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization.[4] Dissolve the solid in a minimum amount of hot ethanol and then add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum to obtain pure this compound.

Part 2: Synthesis of the Precursor, 4-amino-3-methylbenzoic acid

The availability of 4-amino-3-methylbenzoic acid is critical for the primary synthesis route.[2][5] A common and reliable method for its preparation is the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid.

Causality and Mechanistic Insights

This transformation is a reduction reaction where the nitro group (-NO₂) is converted to an amino group (-NH₂). Catalytic hydrogenation is a preferred method for its high selectivity and clean conversion. A heterogeneous catalyst, typically palladium on activated charcoal (Pd/C), is used. Hydrogen gas (H₂) or a hydrogen transfer agent like ammonium formate is used as the hydrogen source. The reaction occurs on the surface of the catalyst, where the nitro group is reduced in a stepwise manner to the amine.

Experimental Workflow: Precursor Synthesis

Caption: Workflow for the synthesis of 4-amino-3-methylbenzoic acid via catalytic reduction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[6]

Materials:

-

3-methyl-4-nitrobenzoic acid (1.0 eq)

-

10% Palladium on charcoal (Pd/C) (approx. 5 mol%)

-

Methanol

-

Hydrogen gas (H₂) or Ammonium formate

Procedure:

-

Reaction Setup: Dissolve 3-methyl-4-nitrobenzoic acid in methanol in a suitable pressure vessel or a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction:

-

Using Hydrogen Gas: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature for several hours until the reaction is complete.

-

Using Ammonium Formate: If using a hydrogen transfer agent, add ammonium formate (3-5 eq) to the flask and reflux the mixture for 2-4 hours.

-

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting solid is typically of high purity, but can be further purified by recrystallization if necessary.